3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Benzyl bromide, 7-hydroxy-4-methylcoumarin, and pyrrolidine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Solvent Choice: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl or pyrrolidinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with molecular targets and pathways in biological systems. This may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the compound.
3-benzyl-7-hydroxycoumarin: An intermediate in the synthetic route.
8-(pyrrolidin-1-ylmethyl)coumarin: A related compound with similar structural features.
Uniqueness
3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-benzyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H23NO3/c1-15-17-9-10-20(24)19(14-23-11-5-6-12-23)21(17)26-22(25)18(15)13-16-7-3-2-4-8-16/h2-4,7-10,24H,5-6,11-14H2,1H3 |
InChI Key |
VZEJWHDAGMTCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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